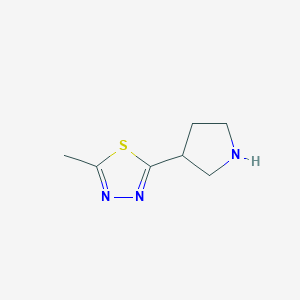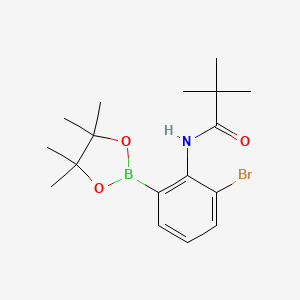![molecular formula C10H14N4 B13328762 3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13328762.png)
3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,1-f][1,2,4]triazine core, which is a bicyclic heterocycle containing nitrogen atoms.
Vorbereitungsmethoden
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine, can be achieved through various synthetic routes. Some common methods include:
Synthesis from Pyrrole Derivatives: This method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring.
Synthesis via Bromohydrazone: This approach uses bromohydrazone intermediates, which undergo cyclization to form the desired triazine derivatives.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which then cyclize to form the triazine ring.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates, which are then cyclized to form the final product.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the cyclization of intermediates to form the triazine ring.
Rearrangement of Pyrrolooxadiazines: This approach involves the rearrangement of pyrrolooxadiazines to form the desired triazine derivatives.
Analyse Chemischer Reaktionen
3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be compared with other similar compounds, such as:
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has a similar core structure but differs in the position and type of substituents.
7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has a piperazine group attached to the triazine ring, which can lead to different biological activities.
Brivanib Alaninate: This compound contains a pyrrolo[2,1-f][1,2,4]triazine core and is used as an anticancer agent.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can differ from those of similar compounds.
Eigenschaften
Molekularformel |
C10H14N4 |
|---|---|
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine |
InChI |
InChI=1S/C10H14N4/c1-8-12-7-10-5-4-9(3-2-6-11)14(10)13-8/h4-5,7H,2-3,6,11H2,1H3 |
InChI-Schlüssel |
PKPPYXMDNBVDPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC=C2CCCN)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


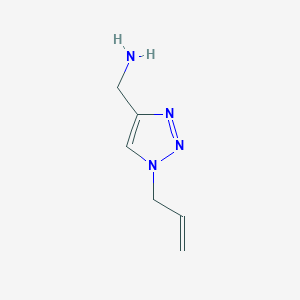
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13328696.png)


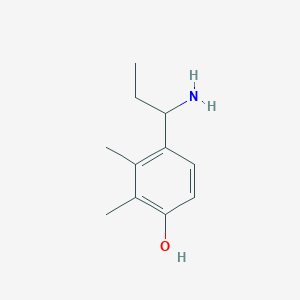
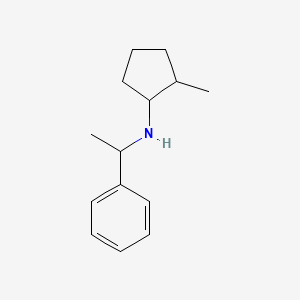
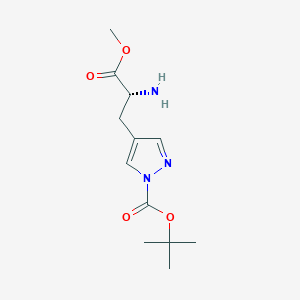
![Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13328724.png)
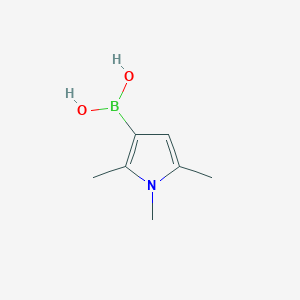
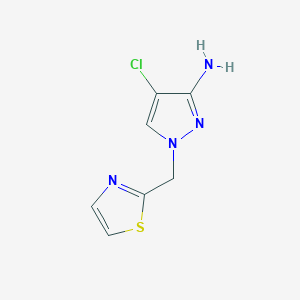
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
